molecular formula C21H24N4O2 B11647853 3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11647853
M. Wt: 364.4 g/mol
InChI Key: JYLOKDWITLLGPA-HZHRSRAPSA-N
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Description

3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzimidazole ring, a butoxyphenyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Propanehydrazide: The benzimidazole derivative is then reacted with a suitable hydrazide, such as propanoic acid hydrazide, under reflux conditions to form the intermediate compound.

    Condensation with Butoxybenzaldehyde: Finally, the intermediate is condensed with 4-butoxybenzaldehyde in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.

    Material Science: Utilized in the development of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The hydrazide linkage may also play a role in binding to specific enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as anthelmintics.

    Hydrazide Derivatives: Compounds like isoniazid, used as an antitubercular agent.

Uniqueness

3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide is unique due to the combination of its benzimidazole ring, butoxyphenyl group, and hydrazide linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-butoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C21H24N4O2/c1-2-3-14-27-18-10-8-17(9-11-18)15-23-24-21(26)12-13-25-16-22-19-6-4-5-7-20(19)25/h4-11,15-16H,2-3,12-14H2,1H3,(H,24,26)/b23-15+

InChI Key

JYLOKDWITLLGPA-HZHRSRAPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32

Origin of Product

United States

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